Chemical structure and properties of 2-(Ethylsulfanyl)-1,1-dimethoxyethane
Chemical structure and properties of 2-(Ethylsulfanyl)-1,1-dimethoxyethane
CAS Number: 51517-03-4 Formula: C₆H₁₄O₂S Molecular Weight: 150.24 g/mol Synonyms: (Ethylthio)acetaldehyde dimethyl acetal; 1,1-Dimethoxy-2-ethylthioethane; 2-Ethylmercaptoacetaldehyde dimethyl acetal.
Executive Summary
2-(Ethylsulfanyl)-1,1-dimethoxyethane is a bifunctional organic building block characterized by a sulfide (thioether) moiety and a dimethyl acetal group. It serves as a "masked" form of (ethylthio)acetaldehyde, offering the stability of an acetal under neutral or basic conditions while retaining the latent reactivity of an aldehyde upon acid hydrolysis.
This compound is primarily utilized in organic synthesis as a precursor for heterocycles (such as thiophenes and thiazoles) and in the flavor and fragrance industry for its ability to impart savory, vegetable, and meaty notes. Its dual functionality allows it to participate in alkylation reactions (via the sulfide) and condensation reactions (via the liberated aldehyde), making it a versatile tool in the design of complex pharmaceutical intermediates.
Chemical Structure and Identity
The molecule consists of an ethyl group attached to a sulfur atom, which is connected to an ethane backbone terminating in a dimethyl acetal.
-
Sulfide Linkage (-S-): Provides nucleophilic character and can be oxidized to sulfoxides or sulfones, increasing the acidity of the adjacent
-protons. -
Acetal Group (-CH(OMe)₂): Acts as a protecting group for the aldehyde, stable to bases and nucleophiles but sensitive to aqueous acids.
Spectroscopic Signature[1]
-
¹H NMR (Predicted, CDCl₃):
- ~1.25 (t, 3H, -SCH₂CH ₃)
- ~2.60 (q, 2H, -SCH ₂CH₃)
- ~2.70 (d, 2H, -S-CH ₂-CH)
- ~3.35 (s, 6H, -OCH ₃)
- ~4.50 (t, 1H, -CH (OMe)₂)
-
MS (EI): Molecular ion (
) at m/z 150. Fragmentation typically shows loss of methoxy groups (M-31) and cleavage of the acetal carbon.
Physicochemical Properties[1][2][3]
The following properties are critical for process design and handling. Where specific experimental data for the ethyl analog is limited, values are derived from the closely related methyl analog (CAS 40015-15-4) and standard group contribution methods.
| Property | Value / Range | Notes |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Sulfurous, savory, vegetative, ethereal | Typical of thio-acetals |
| Boiling Point | 175–180 °C (atm) / 70–75 °C (15 mmHg) | Estimated based on homolog trends |
| Density | 1.00 – 1.01 g/mL | Slightly less dense than methyl analog (1.022 g/mL) |
| Refractive Index ( | 1.450 – 1.455 | Consistent with thio-acetal class |
| Solubility | Soluble in organic solvents (EtOH, Et₂O, DCM) | Insoluble in water due to ethylthio chain |
| Flash Point | 60–65 °C (Est.)[1][2][3][4][5][6] | Combustible liquid (Class IIIA) |
Synthesis and Production
The primary industrial route for 2-(Ethylsulfanyl)-1,1-dimethoxyethane involves the nucleophilic substitution of a haloacetal with an ethanethiol salt. This method avoids the instability associated with the direct acetalization of thioaldehydes.
Route A: Nucleophilic Substitution
This process reacts 2-Bromo-1,1-dimethoxyethane (Bromoacetaldehyde dimethyl acetal) with Sodium Ethanethiolate (NaSEt) or Ethanethiol (EtSH) in the presence of a base (e.g., Sodium Methoxide, Potassium Carbonate).
Key Advantages:
-
High yield (>85%) due to the strong nucleophilicity of the thiolate anion.
-
Mild reaction conditions (room temperature to reflux in methanol or ethanol).
-
Avoids formation of unstable aldehyde intermediates.
Reaction Scheme:
Figure 1: Synthesis of 2-(Ethylsulfanyl)-1,1-dimethoxyethane via nucleophilic substitution.
Experimental Protocol (Representative)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Sodium Methoxide (1.1 eq) in anhydrous Methanol.
-
Thiol Addition: Add Ethanethiol (1.1 eq) dropwise at 0°C under nitrogen atmosphere. Stir for 30 minutes to form the thiolate.
-
Substitution: Add 2-Bromo-1,1-dimethoxyethane (1.0 eq) dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Workup: After completion (monitor by TLC/GC), quench with water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Distill the crude oil under reduced pressure to yield the pure product as a clear liquid.
Reactivity Profile and Applications
The utility of 2-(Ethylsulfanyl)-1,1-dimethoxyethane stems from its ability to act as a masked aldehyde or a sulfide precursor.
Acetal Hydrolysis (Aldehyde Release)
Under acidic conditions (e.g., dilute HCl or H₂SO₄), the acetal group is hydrolyzed to release (Ethylthio)acetaldehyde . This aldehyde is highly reactive and serves as a key intermediate for synthesizing heterocycles such as thiazoles (via reaction with thioamides) or thiophenes .
Sulfide Oxidation
The sulfide sulfur can be selectively oxidized to a sulfoxide (using 1 eq. NaIO₄ or H₂O₂) or a sulfone (using excess oxidant like mCPBA). The sulfoxide/sulfone group increases the acidity of the adjacent methylene protons, enabling alkylation at the
Pummerer Rearrangement
The sulfoxide derivative can undergo Pummerer rearrangement with acetic anhydride to introduce an acetoxy group at the
Figure 2: Reactivity profile showing hydrolysis to aldehyde and oxidation pathways.
Applications in Drug Development & Synthesis
Pharmaceutical Intermediates
-
Heterocycle Synthesis: The released aldehyde is a critical precursor for synthesizing 2-substituted thiazoles, which are pharmacophores found in numerous drugs (e.g., anti-inflammatory agents, kinase inhibitors).
-
Linker Chemistry: The ethylthioethyl chain acts as a flexible linker in drug conjugates, providing specific solubility and metabolic stability profiles.
Flavor and Fragrance[2][9]
-
Savory Notes: Like many sulfur-containing acetals, this compound contributes to savory, meaty, onion, and vegetable flavor profiles. It is used in trace amounts to enhance the complexity of savory flavor formulations (e.g., soups, sauces, snacks).
Safety and Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks/open flames.[7][8][9][10][11][12] Store in a cool, well-ventilated place. |
| Skin Irritation | H315: Causes skin irritation.[7][11] | Wear protective gloves/clothing.[7][9][10][11] Wash thoroughly after handling.[7][11][12] |
| Eye Irritation | H319: Causes serious eye irritation.[11] | Wear eye protection.[7][8][9][10][11] Rinse cautiously with water for several minutes if in eyes.[7][11] |
| Odor | Strong, unpleasant stench (mercaptan-like). | Handle only in a fume hood. Treat waste streams with bleach to oxidize sulfur compounds. |
Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the sulfide to sulfoxide. Keep refrigerated (2-8°C) for long-term stability.
References
-
Sigma-Aldrich. 2-Bromo-1,1-dimethoxyethane Product Information.Link
-
PubChem. Compound Summary for CAS 51517-03-4 (2-(Ethylsulfanyl)-1,1-dimethoxyethane).Link
-
The Good Scents Company. Flavor and Fragrance Materials: Thioacetals.Link
-
Organic Syntheses. Preparation of Bromoacetaldehyde Diethyl Acetal. Coll. Vol. 3, p. 123 (1955). Link
-
BenchChem. Synthesis of 2-Bromo-1,1-dimethoxyethane and Derivatives.Link
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